molecular formula C9H10O3 B2507958 3,4-dihydro-2H-1,5-benzodioxepin-7-ol CAS No. 63712-27-6

3,4-dihydro-2H-1,5-benzodioxepin-7-ol

Cat. No. B2507958
CAS RN: 63712-27-6
M. Wt: 166.176
InChI Key: PRTZXDPIVPFBFR-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepin-7-ol is a chemical compound that belongs to the class of benzodioxepines. It is characterized by a seven-membered heterocyclic ring system that contains two oxygen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and fragrance industry.

Synthesis Analysis

The synthesis of related benzodioxepin derivatives has been reported in several studies. For instance, a synthesis route for (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which shares the benzodioxepin core with this compound, involves isomerization, Dieckmann condensation, saponification, and decarboxylation steps . Another study describes a palladium-catalyzed method to access substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, which are closely related to the compound of interest . These synthetic approaches highlight the versatility of methods available for constructing the benzodioxepin scaffold.

Molecular Structure Analysis

The molecular structure of benzodioxepin derivatives has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid revealed a skew (twisted half-chair) conformation . This information is crucial for understanding the three-dimensional arrangement of atoms in the benzodioxepin ring system and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzodioxepin derivatives undergo a variety of chemical reactions. The synthesis of 1,4-epoxy-4-methyl-1H,4H-2,3-benzodioxepin through ozonolysis of 2-methyl-1H-indene demonstrates the reactivity of the benzodioxepin ring towards oxidative conditions . Additionally, the reactivity of 3-substituted 7,8-dimethyl-1,5-dihydro-2,4-benzdithiepines in chlorination and nucleophilic substitution reactions has been explored . These studies provide insights into the chemical behavior of benzodioxepin derivatives under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxepin derivatives are influenced by their molecular structure. The intense marine, spicy-vanillic odor of certain benzodioxepin derivatives suggests their potential use in the fragrance industry . Spectroscopic properties, such as NMR chemical shifts, have been used to characterize these compounds and provide information on their electronic environment . Understanding these properties is essential for the development of benzodioxepin-based compounds with desired characteristics for specific applications.

Scientific Research Applications

Synthesis and Biological Properties

3,4-dihydro-2H-1,5-benzodioxepin derivatives are key intermediates in synthesizing compounds with significant biological activities. For instance, members of this series are recognized for their unique class of β-adrenergic stimulants and bronchial dilator activities. Moreover, antifungal strobilurins I and K, derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, showcase the compound's potential in developing bioactive molecules. These compounds have been synthesized through various methods, including condensation and cyclization reactions, highlighting their versatility in chemical synthesis and potential in drug development (Damez et al., 2001).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of 3,4-dihydro-2H-1,5-benzodioxepin derivatives have been extensively studied to understand their structure and reactivity. For example, the synthesis and analysis of 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin revealed insights into their chemical structures and reaction pathways. Such studies are crucial for developing new synthetic methods and understanding the underlying mechanisms of reactions involving these compounds (Rosnati & Marchi, 1962).

Molecular Conformation Studies

Investigations into the molecular conformations of 3,4-dihydro-2H-1,5-benzodioxepin derivatives, such as the determination of the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, provide valuable information on their three-dimensional structures. Understanding the conformational preferences of these molecules is essential for predicting their reactivity and interactions in biological systems, thereby aiding in the design of molecules with desired biological activities (Steward, Hoyes, & Prichard, 1973).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,10H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTZXDPIVPFBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63712-27-6
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-ol
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